tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate: is a bicyclic compound featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential as a drug candidate. Its bicyclic structure and functional groups make it a promising scaffold for the development of pharmaceuticals targeting specific biological pathways .
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
- tert-Butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate
Uniqueness: tert-Butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities compared to similar compounds .
Properties
CAS No. |
2763741-33-7 |
---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.